5-HT2 Receptor Binding Affinity: N-Benzyltryptamine vs. Tryptamine and N,N-Dimethyltryptamine
N-Benzyltryptamine binds to human 5-HT2A and 5-HT2C receptors with moderate affinity (Ki = 245 nM and 186 nM, respectively), showing comparable 5-HT2A affinity to N,N-dimethyltryptamine (Ki = 237 nM) but significantly higher affinity than N,N-diisopropyltryptamine (Ki = 1.2 µM) [1]. Notably, N-benzylation shifts the selectivity profile relative to the parent tryptamine: tryptamine exhibits a marked 5-HT2C preference (Ki ratio 5-HT2A/2C = 0.021), whereas N-benzyltryptamine is nearly equipotent at both subtypes (ratio = 0.75) [2].
| Evidence Dimension | Binding affinity (Ki) for human 5-HT2A and 5-HT2C receptors, and selectivity ratio |
|---|---|
| Target Compound Data | 5-HT2A Ki = 245.47 nM; 5-HT2C Ki = 186.21 nM; 5-HT2A/2C selectivity = 0.75 |
| Comparator Or Baseline | Tryptamine: 5-HT2A Ki = 4073.80 nM, 5-HT2C Ki = 95.50 nM, selectivity = 0.021; N,N-Dimethyltryptamine: 5-HT2A Ki = 237 nM, 5-HT2C Ki = 424 nM; N,N-Diisopropyltryptamine: 5-HT2A Ki = 1.2 µM, 5-HT2C Ki = 6.5 µM |
| Quantified Difference | N-Benzyltryptamine exhibits 16.6-fold lower 5-HT2A affinity than tryptamine but only 1.9-fold lower 5-HT2C affinity; 5-HT2A/2C selectivity ratio is 36-fold less 5-HT2C-preferring than tryptamine |
| Conditions | Radioligand displacement assays using [3H]Ketanserin (5-HT2A) and [3H]mesulergine (5-HT2C) in CHO h5-HT2A and HeLa h5-HT2C cells, respectively |
Why This Matters
The distinct binding profile of N-benzyltryptamine—balanced 5-HT2A/2C affinity combined with moderate potency—makes it a more appropriate scaffold than tryptamine or simple N-alkylated analogs for developing 5-HT2C-targeted therapeutics and for use as a reference standard in receptor binding studies.
- [1] Toro-Sazo M, Brea J, Loza MI, Cimadevila M, Cassels BK. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE. 2019;14(1):e0209804. Table 1. View Source
- [2] Rickli A, Luethi D, Reinisch J, Buchy D, Hoener MC, Liechti ME. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. 2015;99:546-553. (Data cited for comparator compounds). View Source
